molecular formula C5H10Cl2N4 B13251951 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride

1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride

Cat. No.: B13251951
M. Wt: 197.06 g/mol
InChI Key: AFBFNHGCGHHCTE-UHFFFAOYSA-N
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Description

1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which combines the pyrazole and imidazole rings, making it a valuable scaffold for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1H-pyrazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is unique due to its combined pyrazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.06 g/mol

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine;dihydrochloride

InChI

InChI=1S/C5H8N4.2ClH/c6-4-3-8-9-2-1-7-5(4)9;;/h3,7H,1-2,6H2;2*1H

InChI Key

AFBFNHGCGHHCTE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)N)N1.Cl.Cl

Origin of Product

United States

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